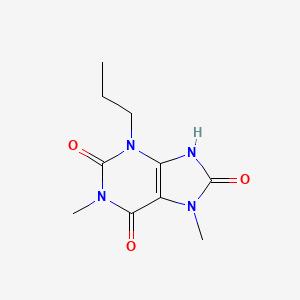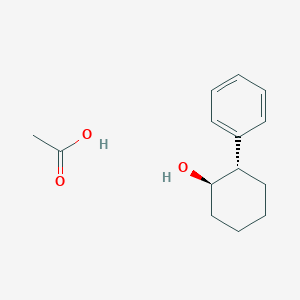![molecular formula C15H16O6 B14260109 2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl- CAS No. 169773-43-7](/img/structure/B14260109.png)
2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] is a heterocyclic compound with a complex structure that includes two pyranone rings connected by a 1,3-propanediylbis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] typically involves the reaction of 2H-pyran-2-one derivatives with appropriate reagents to introduce the 1,3-propanediylbis(oxy) bridge. One common method involves the use of methyl acrylate and sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridineone, which is then methoxylated to introduce the methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyranone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler analog with a single pyranone ring.
Tetrahydro-4-methyl-2H-pyran-2-one: A reduced form with a saturated ring.
4-Methoxy-6-methyl-2H-pyran-2-one: A derivative with a methoxy group.
Uniqueness
2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] is unique due to its complex structure, which includes two pyranone rings connected by a flexible bridge. This structure imparts distinct chemical properties and potential for diverse applications compared to simpler analogs.
Properties
CAS No. |
169773-43-7 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
6-methyl-4-[3-(2-methyl-6-oxopyran-4-yl)oxypropoxy]pyran-2-one |
InChI |
InChI=1S/C15H16O6/c1-10-6-12(8-14(16)20-10)18-4-3-5-19-13-7-11(2)21-15(17)9-13/h6-9H,3-5H2,1-2H3 |
InChI Key |
QZDKIMZXTOOSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCCOC2=CC(=O)OC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





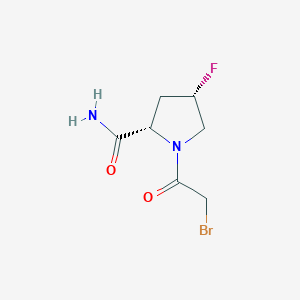
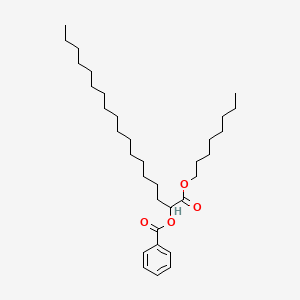

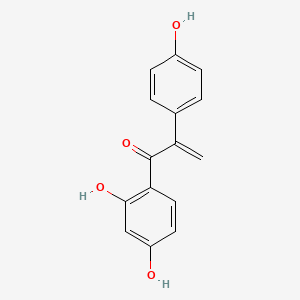
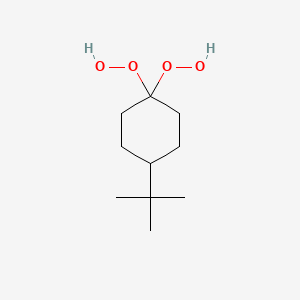
![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)
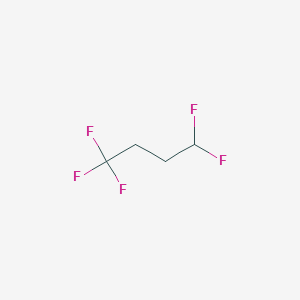
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
